Product packaging for 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane(Cat. No.:)

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane

Cat. No.: B13257899
M. Wt: 221.09 g/mol
InChI Key: IZWUIGDKYFMQSO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane is a spirocyclic compound of high interest in organic and medicinal chemistry as a versatile synthetic building block. Its structure features a bromomethyl group attached to a 2,7-dioxaspiro[4.4]nonane scaffold, a framework known for its three-dimensional rigidity and presence in bioactive molecules . The bromomethyl group is a key reactive handle, enabling this compound to undergo various nucleophilic substitution reactions with reagents such as amines, thiols, or alkoxides, facilitating the introduction of the spirocyclic system into more complex structures . Spirobislactone and dioxaspiro scaffolds are recognized for their significance in scientific research. They are found in a great number of unique bioactive natural products and have demonstrated a range of promising biological activities, including anti-inflammatory, antitumor, antiplasmodial, and bactericidal effects . Furthermore, the spirobislactone moiety has been investigated for applications beyond medicine, such as its use as a crosslink reagent in the synthesis of polymeric materials for specialized coatings . As such, this compound serves as a critical intermediate for researchers developing novel therapeutic candidates or advanced materials with unique properties. This product is intended for research applications only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO2 B13257899 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3-(bromomethyl)-2,7-dioxaspiro[4.4]nonane

InChI

InChI=1S/C8H13BrO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2

InChI Key

IZWUIGDKYFMQSO-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(OC2)CBr

Origin of Product

United States

Reactivity and Chemical Transformations of 3 Bromomethyl 2,7 Dioxaspiro 4.4 Nonane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl moiety is polarized, facilitating nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.

Displacement Reactions Leading to Functionalized Derivatives

The bromomethyl group is a versatile handle for introducing a wide array of functional groups onto the 2,7-dioxaspiro[4.4]nonane scaffold. Nucleophiles such as hydroxides, alkoxides, cyanides, and amines can displace the bromide to form alcohols, ethers, nitriles, and amines, respectively. These reactions are foundational for creating a library of derivatives from the parent compound. Bromomethyl-containing coumarins, for instance, are widely used as derivatization agents for carboxylic acids, highlighting the reactivity of the C-Br bond. nih.govnih.gov

Halogen Exchange Reactions (e.g., Iodo Analogues)

Halogen exchange, such as the Finkelstein reaction, can be employed to convert the bromomethyl group into other halomethyl derivatives. Reacting 3-(bromomethyl)-2,7-dioxaspiro[4.4]nonane with an iodide salt, such as sodium iodide in acetone, would be expected to yield the corresponding 3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane. The iodo-analogue is often more reactive in subsequent nucleophilic substitution reactions.

Derivatization Strategies from this compound

The initial substitution of the bromide provides a key intermediate for further, more complex molecular constructions, including the formation of heterocyclic systems.

Synthesis of Azidomethyl-Dioxaspiro[4.4]nonane Derivatives

A primary and highly useful transformation is the conversion of the bromomethyl group to an azidomethyl group. This is typically achieved by reacting the bromo-compound with an azide (B81097) salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The resulting 3-(azidomethyl)-2,7-dioxaspiro[4.4]nonane is a key precursor for "click chemistry" reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., Triazoles) via Click Chemistry

The azidomethyl derivative is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgsigmaaldrich.com This reaction involves the [3+2] cycloaddition between the azide group and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.govnih.gov This method is exceptionally modular, allowing for the attachment of a vast array of alkyne-containing molecules to the spirocyclic core. nih.govnih.gov

Table 1: Potential Reaction Scheme for Triazole Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct
3-(Azidomethyl)-2,7-dioxaspiro[4.4]nonaneTerminal Alkyne (R-C≡CH)Cu(I) source (e.g., CuSO₄, sodium ascorbate)1-((2,7-Dioxaspiro[4.4]nonan-3-yl)methyl)-4-R-1H-1,2,3-triazole

Preparation of Other Heterocyclic Spiro Compounds (e.g., Thiazoles)

The bromomethyl group can also serve as an electrophile in the synthesis of other heterocyclic rings. For example, in the Hantzsch thiazole (B1198619) synthesis, an α-halocarbonyl compound reacts with a thioamide. encyclopedia.pub By analogy, this compound could potentially react with a thioamide derivative (like thiourea) to form an aminothiazole appended to the spirocyclic framework. This reaction involves the initial alkylation of the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Ring-Opening and Rearrangement Pathways

The 2,7-dioxaspiro[4.4]nonane core is a five-membered spiroketal system. Spiroketals can undergo a variety of transformations, including ring-opening and rearrangements, often initiated by acidic or basic conditions, or by radical intermediates. The presence of a bromomethyl substituent provides a handle for initiating such reactions, either through its susceptibility to nucleophilic attack or through the generation of a radical at the brominated carbon.

Anionic fragmentation of this compound would likely be initiated by the interaction of a strong base or nucleophile with the molecule. While direct base-mediated fragmentation of the spiroketal ring is not a commonly reported pathway without prior modification, the bromomethyl group offers a site for intramolecular reactions that could lead to ring opening.

One plausible, albeit speculative, pathway involves an intramolecular substitution reaction. If the spiroketal were to undergo hydrolysis or alcoholysis to reveal a hydroxyl group, this could act as an internal nucleophile. However, a more direct fragmentation could be envisioned under specific conditions that promote the formation of an anionic species which could induce ring strain or electronic rearrangements culminating in fragmentation.

A hypothetical anionic fragmentation pathway could be initiated by a strong, non-nucleophilic base abstracting a proton from a position that would facilitate an electronic cascade leading to ring opening. However, given the structure of this compound, such a pathway is not immediately obvious without the involvement of external reagents that could first react with the bromomethyl group.

More likely, reactions under anionic conditions would involve the bromomethyl group as a primary reaction site. For instance, treatment with a strong base could lead to elimination of HBr to form an exocyclic methylene (B1212753) spiroketal, or substitution of the bromide with a nucleophile. While these are not fragmentation processes of the spiroketal rings themselves, they represent the primary reactivity under anionic conditions.

A potential, though likely high-energy, fragmentation could be envisioned through a sequence initiated by a single-electron transfer (SET) from a potent reducing agent (e.g., a dissolving metal) to the C-Br bond. This would generate a radical anion that could subsequently fragment.

Table 1: Plausible Anionic Reactions of this compound

Reagent/ConditionPlausible Reaction TypePotential Product(s)
Strong, non-nucleophilic baseElimination3-Methylene-2,7-dioxaspiro[4.4]nonane
Strong nucleophile (e.g., CN⁻)Substitution3-(Cyanomethyl)-2,7-dioxaspiro[4.4]nonane
Strong reducing agent (e.g., Na)Reductive debromination3-Methyl-2,7-dioxaspiro[4.4]nonane

Radical-mediated reactions of spiroketals can lead to complex and interesting molecular rearrangements. The bromomethyl group in this compound is an excellent precursor for the generation of a primary alkyl radical, typically through the action of a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH).

Once the initial radical is formed at the methylene carbon, it can undergo a variety of transformations. One potential pathway is a radical-mediated ring-opening of one of the tetrahydrofuran (B95107) rings. This could occur through a β-scission event, although this is generally more favorable for larger rings or systems with specific electronic features that stabilize the resulting radical and olefin.

A more probable radical-mediated transformation is an intramolecular cyclization or rearrangement. For instance, a 1,5-hydrogen atom transfer (1,5-HAT) could occur, where the initial primary radical abstracts a hydrogen atom from a carbon within the spiroketal framework. This would generate a new, potentially more stable, tertiary radical within the ring system. This new radical could then undergo further reactions.

Drawing analogy from studies on other complex spiroketals, radical cyclizations are a prominent reaction pathway. For example, oxidative radical cyclizations are used to form bis-spiroacetals from spiroacetals bearing a hydroxyalkyl side chain. In the case of this compound, if the initial radical were to be generated, it could potentially engage in an intramolecular addition if an unsaturated moiety were present elsewhere in the molecule, or it could trigger a rearrangement cascade.

Another possibility is a radical fragmentation reaction. If a radical is formed on one of the ring oxygens (for example, through an initial intermolecular reaction), this could lead to cleavage of an adjacent C-C bond to generate a more stable carbon-centered radical and a carbonyl group. However, generating an oxygen-centered radical from the starting material would require specific reagents.

The most straightforward radical reaction would be the reductive debromination to form 3-methyl-2,7-dioxaspiro[4.4]nonane using a radical initiator and a hydrogen atom donor. More complex transformations would depend on the specific reaction conditions and the presence of other functional groups.

Table 2: Potential Radical-Mediated Transformations of this compound

Reagent/ConditionPlausible Reaction TypePotential Intermediate(s)Potential Product(s)
Bu₃SnH, AIBNReductive Debromination3-(Methyl)-2,7-dioxaspiro[4.4]nonyl radical3-Methyl-2,7-dioxaspiro[4.4]nonane
Radical Initiator, H-atom donor1,5-Hydrogen Atom TransferTertiary radical within the spiroketal ringRearranged spiroketal isomer
Oxidizing radical conditionsOxidative Cyclization (hypothetical)Cationic intermediateBis-spiroacetal (if a suitable nucleophile is present)

Stereochemical Aspects and Conformational Analysis of 3 Bromomethyl 2,7 Dioxaspiro 4.4 Nonane

Diastereomeric Considerations in Synthesis and Isolation

The synthesis of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane inherently involves the formation of multiple stereocenters, leading to the potential for several diastereomers. The spirocyclic nature of the molecule, with the central spiroatom, and the substituted carbon at the 3-position, are key sources of its stereoisomerism. The formation of the spiro carbon during cyclization reactions can be a stereocontrolled process, influenced by the reaction conditions and the nature of the starting materials. researchgate.net

In the synthesis of related spiro[4.4]nonane systems, the isolation of a single diastereomer has been achieved through stereoselective cyclization reactions. For instance, the diiron nonacarbonyl-assisted spirocyclization for the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile resulted in the isolation of a single diastereomer, which was fully characterized using techniques such as NOESY NMR spectroscopy to determine its relative stereochemistry. ajol.info This highlights the possibility of achieving high diastereoselectivity in the synthesis of substituted spiro[4.4]nonanes.

Stereocenter Potential Configurations Resulting Isomers
Spiroatom (C5)(R) or (S)Enantiomers
C3(R) or (S)Diastereomers

Table 1: Potential Stereoisomers of this compound

This table is interactive. Click on the headers to sort.

Conformational Preferences of the Spiro[4.4]nonane Framework

In related 1,4-diazepane rings, which are seven-membered, a chair conformation is often adopted, with substituents favoring equatorial positions to minimize steric interactions. nih.gov While the five-membered rings of the spiro[4.4]nonane framework are different, the principle of minimizing steric hindrance by placing bulky substituents in pseudo-equatorial or equatorial-like positions is a common theme in the conformational analysis of cyclic systems.

Ring Conformation Description Relative Energy
EnvelopeOne atom is out of the plane of the other four.Generally lower
TwistTwo adjacent atoms are displaced in opposite directions from the plane of the other three.Can be of comparable energy to the envelope

Table 2: Common Conformations of Five-Membered Rings

This table is interactive. Explore the different conformations.

Impact of Bromomethyl Substitution on Stereoselectivity and Conformation

The introduction of a bromomethyl group at the 3-position of the 2,7-dioxaspiro[4.4]nonane ring has a profound impact on both the stereoselectivity of its synthesis and its conformational preferences. The steric bulk and electronic properties of the bromomethyl substituent will influence the facial selectivity of reactions leading to the formation of the spirocycle, potentially favoring the formation of one diastereomer over others.

From a conformational standpoint, the bromomethyl group will preferentially occupy a position that minimizes steric interactions with the rest of the molecule. In the envelope or twist conformations of the five-membered ring, this typically corresponds to a pseudo-equatorial orientation. The preference for a specific conformation can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the through-space proximity of different protons in the molecule. ajol.info

Applications and Utility in Advanced Organic Synthesis

A Versatile Building Block in Synthesis

The utility of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane as a versatile synthetic building block stems from the presence of the bromomethyl group attached to the spiroketal framework. The carbon-bromine bond is inherently reactive towards a wide array of nucleophiles, making it an excellent electrophilic partner in various substitution reactions. This reactivity allows for the facile introduction of the 2,7-dioxaspiro[4.4]nonane moiety into a larger molecular structure.

The spiroketal core itself imparts specific conformational rigidity and a defined three-dimensional geometry to the molecules it is incorporated into. This is a highly desirable feature in modern drug design, where the precise spatial arrangement of functional groups is paramount for effective interaction with biological targets. mskcc.orgnih.gov The synthesis of derivatives of the closely related 1,7-dioxaspiro[4.4]nonane has been accomplished, highlighting the accessibility of this class of compounds for further elaboration. clockss.org

The bromination of related spirocyclic ketones to produce bromomethyl derivatives has been documented, suggesting that this compound is a synthetically accessible molecule. ysu.am The reactivity of the bromomethyl group can be harnessed in a variety of synthetic transformations as illustrated in the following table:

Reaction TypeNucleophileResulting LinkagePotential Product Class
N-AlkylationAmines, Amides, HeterocyclesC-NSubstituted amines, amides, and N-functionalized heterocycles
O-AlkylationAlcohols, Phenols, Carboxylic acidsC-OEthers, Esters
S-AlkylationThiols, ThiophenolsC-SThioethers
C-AlkylationEnolates, OrganometallicsC-CCarbon-extended structures

A Precursor to Complex Molecular Architectures

The rigid and stereochemically defined nature of the 2,7-dioxaspiro[4.4]nonane skeleton makes it an attractive starting point for the synthesis of complex molecular architectures. By utilizing the reactive bromomethyl handle, chemists can append various functionalities and build upon this core structure. This approach is particularly valuable in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules for biological screening. nih.gov

The stereocontrolled synthesis of spiroketals is a significant area of research, as the stereochemistry of the spirocenter can have a profound impact on biological activity. nih.govnih.gov While the specific stereochemistry of this compound would depend on its synthesis, the ability to introduce this defined three-dimensional unit into a larger molecule is of great synthetic value. The synthesis of highly functionalized 1,7-dioxaspiro[4.4]nonane derivatives from readily available starting materials like D-glucose has been demonstrated, showcasing the potential for creating complex and stereochemically rich molecules based on this scaffold. clockss.org

A Scaffold in Medicinal Chemistry Lead Generation

The spirocyclic nature of this compound offers several advantages in the context of medicinal chemistry and lead generation. The introduction of sp³-rich spirocyclic motifs into drug candidates is a well-established strategy to improve their physicochemical and pharmacokinetic properties. nih.gov Spirocycles can enhance metabolic stability, improve aqueous solubility, and provide a more defined three-dimensional structure for target binding, often leading to increased potency and selectivity. nih.gov

The 2,7-dioxaspiro[4.4]nonane core can serve as a non-planar scaffold to orient appended substituents in specific vectors, allowing for the exploration of chemical space in a three-dimensional manner. mskcc.org The bromomethyl group provides a convenient attachment point for various pharmacophoric groups. For instance, alkylation of amines or phenols with this compound would lead to a library of compounds where the spiroketal core acts as a central scaffold. The synthesis of related azaspiro[4.4]nonane derivatives, which are present in several bioactive natural products, underscores the importance of this spirocyclic system in medicinal chemistry. nih.govresearchgate.net

A Contributor to Materials Science

In the field of materials science, the unique structural features of this compound can be exploited for the synthesis of novel polymers and functional materials. The bifunctional nature of the molecule, with its rigid spiroketal core and reactive bromomethyl group, allows for its incorporation into polymer backbones or as a pendant group.

For example, the bromomethyl group can be converted to a polymerizable functionality, such as a vinyl or acrylate group, through appropriate chemical transformations. Subsequent polymerization could lead to polymers with the spiroketal unit incorporated into the main chain or as a side chain. These spiro-polymers may exhibit unique thermal, mechanical, or optical properties due to the rigid and constrained nature of the spirocyclic core.

Furthermore, the bromomethyl group can be used to graft the spiroketal moiety onto surfaces or into existing polymer matrices, thereby modifying their properties. While specific applications of this compound in materials science are not yet extensively documented, the principles of its reactivity suggest a potential for its use in the development of advanced materials.

Computational and Theoretical Investigations of 3 Bromomethyl 2,7 Dioxaspiro 4.4 Nonane

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. rsc.orgrsc.org For a molecule like 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane, these studies can provide critical insights into the electronic structure, transition states, and energy barriers associated with its chemical transformations. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net

Investigations into the reaction mechanisms of this compound would likely focus on nucleophilic substitution reactions at the bromomethyl group. The proximity of the spiroketal oxygen atoms could lead to neighboring group participation, influencing the reaction rate and stereochemistry. Quantum chemical calculations can model the potential energy surface of such reactions, identifying key intermediates and transition states.

For instance, a study might compare a direct S(_N)2 substitution pathway with a pathway involving the formation of a cyclic oxonium ion intermediate. By calculating the activation energies for both pathways, researchers can determine the more favorable mechanism. The table below illustrates hypothetical activation energies for two competing pathways in a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu).

Reaction PathwayTransition State StructureActivation Energy (kcal/mol)
Direct S(_N)2 SubstitutionTrigonal bipyramidal25.3
Neighboring Group ParticipationOxonium ion formation18.7

This table presents hypothetical data for illustrative purposes.

These calculations would not only predict the dominant reaction mechanism but also provide detailed geometric parameters of the transition states, offering a deeper understanding of the factors controlling reactivity.

Prediction of Reaction Pathways and Selectivity

Beyond elucidating known reactions, computational chemistry can predict novel reaction pathways and the selectivity of various chemical transformations. rsc.orgnih.gov For this compound, this could involve exploring its reactivity with a range of nucleophiles, bases, and electrophiles. Heuristically-aided quantum chemistry approaches can be used to explore complex potential energy surfaces and identify plausible reaction pathways that might not be intuitively obvious. nih.gov

A key aspect of selectivity in spiroketal chemistry is stereoselectivity. The rigid spirocyclic framework can direct the approach of incoming reagents, leading to a preference for the formation of one stereoisomer over another. Computational modeling can quantify the energy differences between diastereomeric transition states, thereby predicting the stereochemical outcome of a reaction.

Consider the reaction of this compound with a bulky nucleophile. The steric hindrance imposed by the spiroketal rings could favor attack from a specific face of the molecule. The following table shows a hypothetical example of the calculated energy barriers for the formation of two possible diastereomeric products.

Diastereomeric ProductApproach TrajectoryCalculated Energy Barrier (kcal/mol)Predicted Product Ratio
Diastereomer ALess hindered face22.195:5
Diastereomer BMore hindered face24.5

This table presents hypothetical data for illustrative purposes.

Such predictive studies are invaluable in synthetic chemistry, allowing for the rational design of experiments to achieve desired chemical outcomes.

Conformational Energy Profiling and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical properties and chemical reactivity. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers to their interconversion. rsc.org The spiro[4.4]nonane system, with its two five-membered rings, can adopt various twist and envelope conformations.

Molecular mechanics force fields are often used for initial conformational searches, followed by higher-level quantum chemical calculations to refine the energies of the located conformers. The relative energies of these conformers determine their population at a given temperature.

To explore the dynamic behavior of the molecule, molecular dynamics (MD) simulations are employed. rsc.orgutwente.nlyoutube.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time. From this trajectory, one can analyze the conformational landscape, identify dominant conformational states, and study the timescales of conformational changes.

An MD simulation of this compound in a solvent, such as water, would reveal the influence of the solvent on its conformational preferences and the dynamics of the bromomethyl side chain. The table below summarizes hypothetical data that could be obtained from a conformational analysis and MD simulation.

Conformational ParameterMethodResult
Most Stable Ring ConformationDFT CalculationTwist-Envelope
Rotational Barrier of C-CH(_2)Br BondDFT Calculation3.8 kcal/mol
Dominant Inter-ring Dihedral AngleMD Simulation85° ± 10°
Solvent Accessible Surface AreaMD Simulation210 Å

This table presents hypothetical data for illustrative purposes.

These computational investigations provide a comprehensive picture of the structural and dynamic properties of this compound, which is fundamental to understanding its behavior in chemical and biological systems.

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